2-Methylhex-3-ene 2-Methylhex-3-ene
Brand Name: Vulcanchem
CAS No.: 42154-69-8
VCID: VC18875603
InChI: InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3
SMILES:
Molecular Formula: C7H14
Molecular Weight: 98.19 g/mol

2-Methylhex-3-ene

CAS No.: 42154-69-8

Cat. No.: VC18875603

Molecular Formula: C7H14

Molecular Weight: 98.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methylhex-3-ene - 42154-69-8

Specification

CAS No. 42154-69-8
Molecular Formula C7H14
Molecular Weight 98.19 g/mol
IUPAC Name 2-methylhex-3-ene
Standard InChI InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3
Standard InChI Key IQANHWBWTVLDTP-UHFFFAOYSA-N
Canonical SMILES CCC=CC(C)C

Introduction

Structural Characteristics and Isomerism

Molecular Architecture

2-Methylhex-3-ene features a six-carbon backbone (hexene) with a double bond between carbons 3 and 4. The methyl group at carbon 2 introduces branching, influencing both physical properties and chemical reactivity. The (Z)-isomer (CAS 15840-60-5) and (E)-isomer (CAS 692-24-0) are distinguished by the relative positions of the methyl and hydrogen groups across the double bond .

Table 1: Structural Comparison of (Z)- and (E)-2-Methylhex-3-ene

Property(Z)-2-Methylhex-3-ene(E)-2-Methylhex-3-ene
CAS Number42154-69-8 692-24-0
IUPAC Name(Z)-2-methylhex-3-ene(E)-2-methylhex-3-ene
Molecular FormulaC7H14\text{C}_7\text{H}_{14}C7H14\text{C}_7\text{H}_{14}
Molecular Weight98.18610 g/mol 98.1861 g/mol
SMILES NotationCC/C=C\C(C)C CC/C=C/C(C)C

The cis (Z) configuration places the methyl groups on the same side of the double bond, resulting in a bent geometry that increases steric hindrance. In contrast, the trans (E) isomer adopts a more linear arrangement, reducing intramolecular strain .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing isomers. The (Z)-isomer exhibits distinct coupling constants (JHHJ_{\text{HH}}) for vinyl protons due to proximity, whereas the (E)-isomer shows smaller coupling constants . Infrared (IR) spectroscopy further differentiates isomers through C=C stretching frequencies, with cis isomers typically absorbing at slightly higher wavenumbers (~1670 cm⁻¹) compared to trans isomers (~1650 cm⁻¹) .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The (Z)-isomer is commonly synthesized via stereoselective methods such as the Wittig reaction or partial hydrogenation of alkynes. For example, hydroboration of 3-hexyne with a borane reagent followed by protonolysis yields the cis product with high selectivity . The (E)-isomer is often obtained through base-induced elimination reactions, such as dehydrohalogenation of 2-methyl-3-chlorohexane using potassium tert-butoxide .

Industrial Production

Industrial routes prioritize cost efficiency and scalability. Catalytic hydrogenation of 2-methyl-3-hexyne over a Lindlar catalyst (palladium on calcium carbonate with quinoline) selectively produces the (Z)-isomer . Conversely, the (E)-isomer is generated via steam cracking of heavier hydrocarbons, leveraging high-temperature conditions to favor thermodynamically stable trans configurations .

Physical and Chemical Properties

Physical Properties

While exact boiling points are unreported, the (Z)-isomer is expected to have a slightly higher boiling point than the (E)-isomer due to its greater polarity and dipole moment. Both isomers are insoluble in water but miscible with nonpolar solvents like hexane .

Table 2: Comparative Physical Properties

Property(Z)-Isomer(E)-Isomer
Density~0.69 g/cm³ (estimated)~0.68 g/cm³ (estimated)
Solubility in HexaneMiscibleMiscible
Dipole Moment~0.5 D~0.3 D

Chemical Reactivity

The double bond in 2-methylhex-3-ene participates in typical alkene reactions:

  • Hydrogenation: Catalytic hydrogenation with H2\text{H}_2 and palladium yields 2-methylhexane .

  • Halogenation: Electrophilic addition of bromine (Br2\text{Br}_2) produces 2,3-dibromo-2-methylhexane .

  • Oxidation: Reaction with ozone followed by reductive workup generates two ketones: acetone and butanone .

Applications and Industrial Relevance

Organic Synthesis Intermediate

2-Methylhex-3-ene serves as a precursor in synthesizing complex molecules. For example, epoxidation with meta-chloroperoxybenzoic acid (mCPBA\text{mCPBA}) yields an epoxide used in polymer cross-linking .

Fuel Additive Research

Branching in the hydrocarbon chain improves octane ratings, making 2-methylhex-3-ene a candidate for gasoline blending. Studies suggest it reduces engine knocking compared to linear alkenes .

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